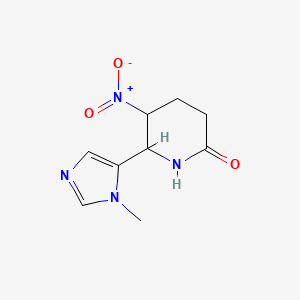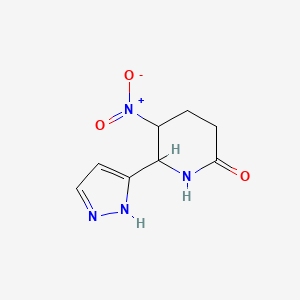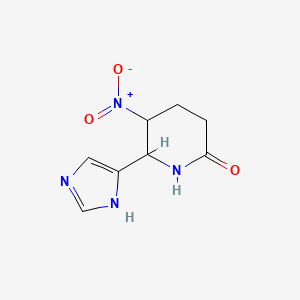![molecular formula C13H16Cl2FN B6600599 3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1803587-14-5](/img/structure/B6600599.png)
3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride (3CPF8AOHCl) is an organic compound that is commonly used in scientific research. It is a fluorinated bicyclic compound with a unique chemical structure, making it of great interest to researchers. 3CPF8AOHCl has been used in a variety of experiments, including drug synthesis, biochemical studies, and medical research.
Applications De Recherche Scientifique
3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride has been used in a variety of scientific research applications. It has been used in drug synthesis, as a starting material for the synthesis of a variety of drugs, including anti-inflammatory and anti-cancer agents. It has also been used in biochemical studies, as a model compound for the study of enzyme-catalyzed reactions. In addition, 3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride has been used in medical research, as a model compound for the study of drug metabolism and drug-drug interactions.
Mécanisme D'action
The mechanism of action of 3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride is not fully understood. However, it is believed to act as a substrate for various enzymes, such as cytochrome P450 enzymes. It is thought that these enzymes catalyze the oxidation of 3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride, resulting in the formation of various metabolites, which are then further metabolized by other enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride have not been extensively studied. However, it is believed to have anti-inflammatory and anti-cancer properties, as evidenced by its use in the synthesis of various drugs. In addition, 3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride has been shown to inhibit the growth of certain cancer cell lines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is easily synthesized from a variety of starting materials. In addition, it is a relatively inexpensive compound, making it a cost-effective choice for research. However, 3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride is toxic and should be handled with caution.
Orientations Futures
There are a number of potential future directions for research using 3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in drug synthesis, biochemical studies, and medical research. Finally, further research could be done to optimize the synthesis of 3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride, as well as to develop novel synthetic methods for its preparation.
Méthodes De Synthèse
3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride can be synthesized from a variety of starting materials. One method involves the reaction of 2-chlorophenylmagnesium bromide with fluorobenzene in the presence of a base. This reaction yields a mixture of 3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride and 3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride. The 3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride can then be isolated by column chromatography. Alternatively, 3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride can be synthesized from the reaction of 3-chlorophenol with 1-fluorobutane in the presence of a base.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFN.ClH/c14-12-4-2-1-3-11(12)13(15)7-9-5-6-10(8-13)16-9;/h1-4,9-10,16H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYACSPKUORWHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)(C3=CC=CC=C3Cl)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6600522.png)
![(3E)-1-{[4-(2-fluoroethoxy)phenyl]methyl}-3-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B6600523.png)
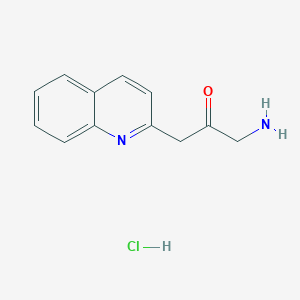

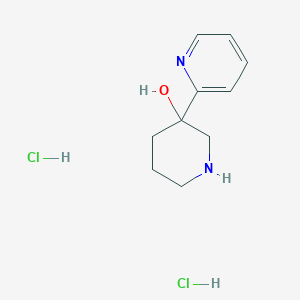
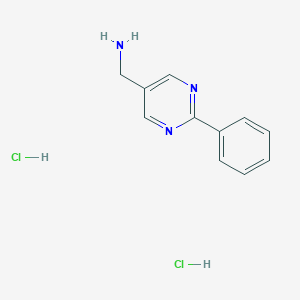
![2-({4-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-isoindol-1-imine dihydrobromide](/img/structure/B6600547.png)
![5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid](/img/structure/B6600551.png)

